

GSK2801 cross-reactivity with other bromodomain families

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GSK2801

Cat. No.: B607804

[Get Quote](#)

GSK2801 Technical Support Center

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the cross-reactivity of **GSK2801** with other bromodomain families.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of GSK2801 and its binding affinity?

GSK2801 is a potent and selective chemical probe that acts as an acetyl-lysine competitive inhibitor for the bromodomains of BAZ2A (Bromodomain adjacent to zinc finger domain protein 2A) and BAZ2B.^{[1][2][3]} It binds to these targets with high affinity. The dissociation constants (Kd) have been determined using Isothermal Titration Calorimetry (ITC).^{[1][2][3][4]}

Table 1: Binding Affinity of **GSK2801** for Primary Targets (BAZ2 Family)

Target	Method	Dissociation Constant (Kd)
BAZ2B	ITC	136 nM
BAZ2A	ITC	257 nM
BAZ2B	BLI	60 nM

Data sourced from multiple studies.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

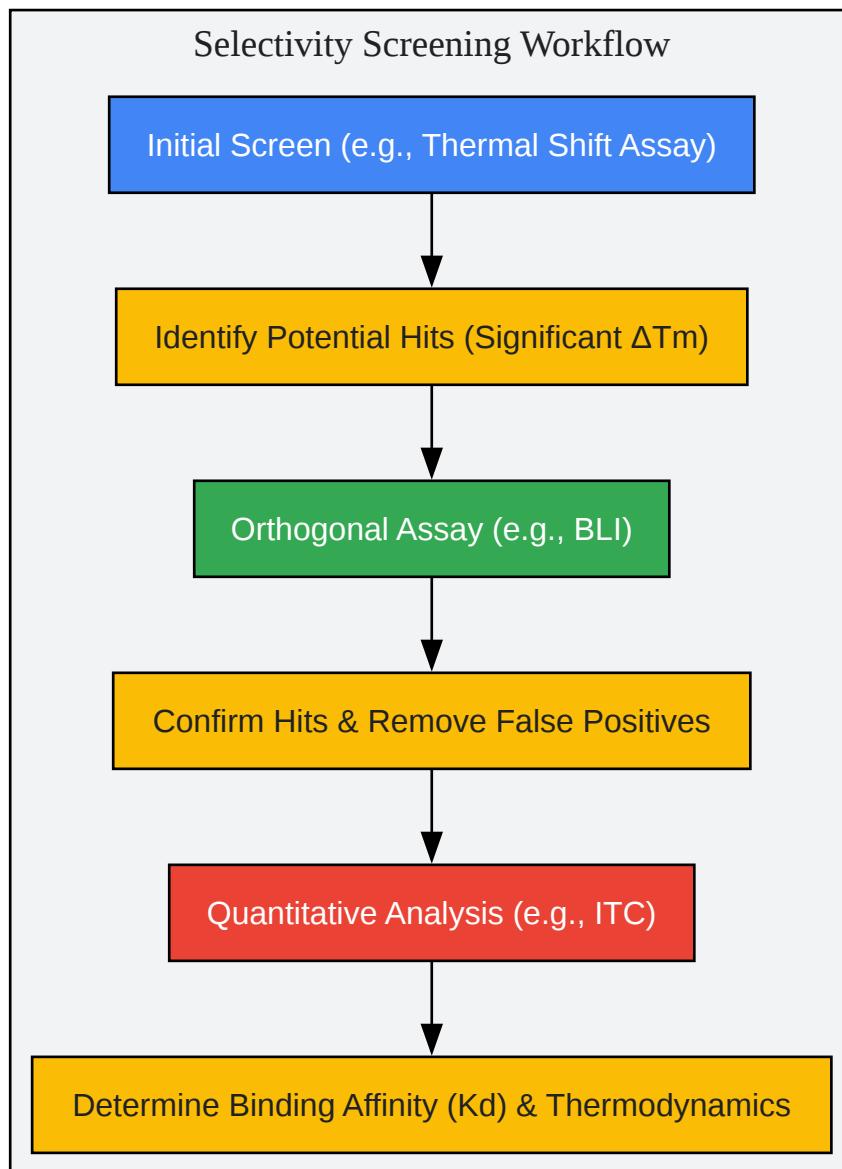
Q2: How selective is GSK2801 against other bromodomain families?

GSK2801 demonstrates good selectivity for BAZ2A/B over other bromodomain families, including a greater than 50-fold selectivity over BRD4.[\[5\]](#) However, screening against a wider panel of bromodomains has identified some off-target interactions, most notably with BRD9 and TAF1L.[\[1\]](#)[\[2\]](#)[\[4\]](#)

Initial screening using a thermal shift assay at a 10 μ M concentration identified moderate activity against BRD9 and TAF1L.[\[2\]](#)[\[4\]](#) These off-target interactions were later quantified using Isothermal Titration Calorimetry (ITC), confirming weaker binding compared to the primary targets.[\[1\]](#)[\[2\]](#)

Table 2: Selectivity Profile of **GSK2801** Against Off-Targets

Off-Target	Method	Dissociation Constant (Kd)	Thermal Shift (ΔT_m) at 10 μ M
BRD9	ITC	1.1 μ M (1100 nM)	2.3 °C - 2.9 °C
TAF1L	ITC	3.2 μ M (3200 nM)	3.4 °C


Data compiled from thermal shift assays and ITC experiments.[\[1\]](#)[\[2\]](#)[\[4\]](#)

A broader screening using Bio-Layer Interferometry (BLI) against 40 biotin-labeled bromodomains confirmed that BRD9 and TAF1(L) are the major off-targets, with no other significant interactions detected within the bromodomain family at the tested concentrations.[\[1\]](#)[\[2\]](#)

Troubleshooting Guides & Experimental Protocols

Q3: How can I experimentally determine the selectivity and cross-reactivity of GSK2801 in my own assays?

Several biophysical assays can be employed to characterize the binding affinity and selectivity of bromodomain inhibitors like **GSK2801**. The most common methods are Isothermal Titration Calorimetry (ITC), Thermal Shift Assay (TSA), and Bio-Layer Interferometry (BLI). Below are simplified protocols and troubleshooting tips for these key experiments.

[Click to download full resolution via product page](#)

Caption: A typical workflow for screening and validating bromodomain inhibitors.

Isothermal Titration Calorimetry (ITC) Protocol

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH).[\[1\]](#)

Methodology:

- Preparation:

- Prepare a solution of the target bromodomain protein (e.g., BAZ2A, BAZ2B, BRD9) in a suitable buffer (e.g., HEPES, pH 7.5) at a concentration of 10-20 μM .
- Prepare a solution of **GSK2801** in the same buffer at a concentration 10-15 times higher than the protein concentration (e.g., 100-300 μM). Ensure the DMSO concentration is identical in both solutions to minimize solvent effects.

- Instrumentation:

- Load the protein solution into the sample cell of the calorimeter.
- Load the **GSK2801** solution into the injection syringe.

- Titration:

- Perform a series of small injections (e.g., 2-5 μL) of the **GSK2801** solution into the protein solution while monitoring the heat change.
- Allow the system to reach equilibrium between injections.

- Data Analysis:

- Integrate the heat-change peaks for each injection.
- Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to calculate K_d , n , and ΔH .

Troubleshooting:

- No or Weak Signal: Increase protein or ligand concentration. Check protein integrity and activity.

- Mismatched Buffer: Ensure identical buffer and pH for both protein and ligand solutions. A dialysis step for the protein into the final buffer is recommended.
- Precipitation: Reduce concentrations if precipitation is observed in the cell after the experiment.

Thermal Shift Assay (TSA / DSF) Protocol

TSA, or Differential Scanning Fluorimetry (DSF), measures the change in the melting temperature (T_m) of a protein upon ligand binding. A significant positive shift (ΔT_m) indicates stabilization and suggests interaction.[2][4]

Methodology:

- Reagent Preparation:
 - Prepare the target bromodomain protein at 2 μ M in assay buffer.
 - Prepare **GSK2801** at the desired screening concentration (e.g., 10 μ M) in the same buffer.
 - Use a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.
- Assay Setup (96-well plate):
 - To each well, add the protein solution and either **GSK2801** or a vehicle control (e.g., DMSO).
 - Add the SYPRO Orange dye.
- Measurement:
 - Place the plate in a real-time PCR instrument.
 - Increase the temperature gradually (e.g., from 25°C to 95°C) while monitoring fluorescence.
- Data Analysis:

- The Tm is the temperature at which the fluorescence signal is maximal (the inflection point of the melting curve).
- Calculate the thermal shift: $\Delta T_m = T_m(\text{protein} + \text{GSK2801}) - T_m(\text{protein} + \text{vehicle})$.

Troubleshooting:

- High Background Fluorescence: Optimize dye concentration. Ensure buffer components do not interfere with fluorescence.
- Small or No Thermal Shift: The protein may already be very stable, leading to small shifts even with tight binders.^[2] This was observed for BAZ2A/B.^[2] Consider an alternative orthogonal assay like BLI.^{[1][2]}
- Protein Aggregation: Centrifuge protein stock before use to remove any aggregates.

Bio-Layer Interferometry (BLI) Protocol

BLI is an optical technique used to measure biomolecular interactions in real-time. For this application, biotinylated bromodomain proteins are immobilized on a streptavidin-coated sensor.

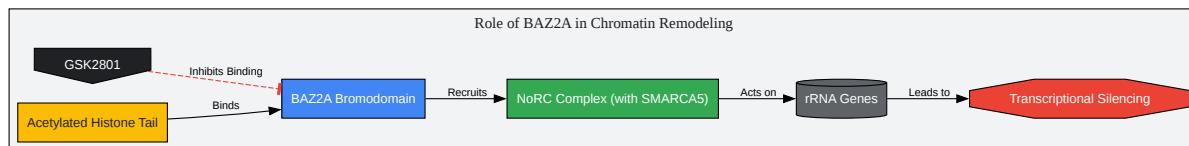
Methodology:

- Protein Preparation:
 - Use biotin-labeled bromodomain proteins. This can be achieved by co-expressing the protein with BirA biotin ligase.^{[1][2]}
- Sensor Preparation:
 - Hydrate streptavidin-coated biosensors in assay buffer.
 - Immobilize the biotinylated bromodomain protein onto the sensor surface.
- Binding Measurement:
 - Establish a baseline by dipping the sensor in buffer.

- Move the sensor to a well containing **GSK2801** at a specific concentration (association step).
- Move the sensor back to a buffer-only well to measure dissociation (dissociation step).
- Data Analysis:
 - The binding response is measured as a shift in the interference pattern.
 - For screening, compare the response at one or two fixed concentrations of **GSK2801** (e.g., 0.2 μ M and 1.0 μ M).[1][2]
 - For kinetics, fit the association and dissociation curves to determine kon , $koff$, and calculate Kd .

Troubleshooting:

- Low Immobilization Level: Ensure efficient biotinylation of the protein. Increase protein concentration during the loading step.
- Non-specific Binding: Add a non-ionic detergent (e.g., Tween-20) to the assay buffer. Use a reference sensor with no immobilized protein to subtract background signal.


Q4: How was the cellular activity of **GSK2801** demonstrated?

The cellular activity and target engagement of **GSK2801** were confirmed using a Fluorescence Recovery After Photobleaching (FRAP) assay.[1][2][3] In this experiment, U2OS cells were transfected with a GFP-BAZ2A fusion protein. A small region of the nucleus was photobleached with a laser, and the rate at which fluorescence recovered in that region was measured.

The presence of **GSK2801** accelerated the fluorescence recovery time to a level similar to that of a mutant BAZ2A that cannot bind to acetylated histones.[1][2] This indicates that **GSK2801** successfully displaces BAZ2A from its chromatin binding sites within living cells.[1][2]

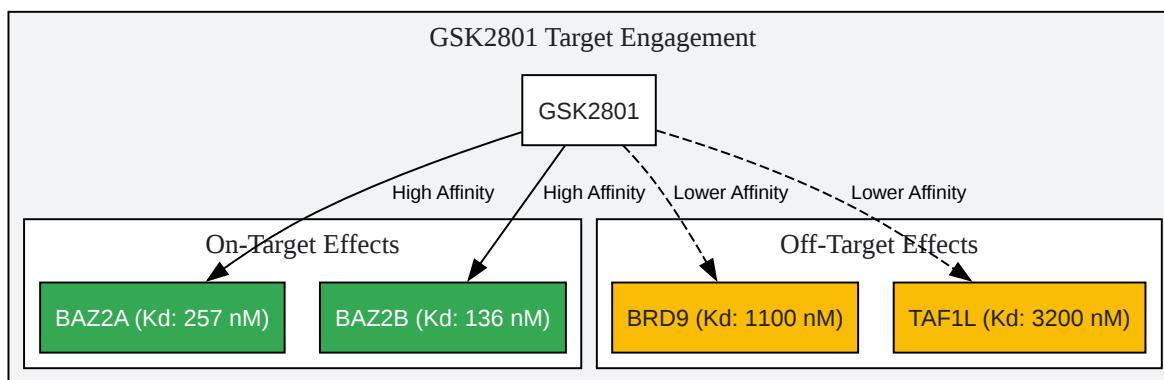
Q5: What is the signaling context for the primary targets of **GSK2801**?

BAZ2A and BAZ2B are components of chromatin remodeling complexes. BAZ2A is a key part of the Nucleolar Remodeling Complex (NoRC), which also includes the ATPase SMARCA5.[6] This complex is involved in silencing the transcription of certain ribosomal RNAs (rRNA) by inducing heterochromatin formation.[4] The bromodomain of BAZ2A recognizes acetylated lysine residues on histone tails, tethering the complex to specific chromatin regions to enact its function.

[Click to download full resolution via product page](#)

Caption: Simplified pathway of BAZ2A-mediated transcriptional silencing.

Q6: What are the implications of GSK2801's off-target activity for my experiments?


While **GSK2801** is a valuable tool for studying BAZ2A/B, its cross-reactivity with BRD9 and TAF1L must be considered when interpreting experimental results.[1][2][7] BRD9 is a component of the SWI/SNF chromatin remodeling complex and is expressed in most tissues.[2][6]

If your experimental system expresses significant levels of BRD9, some of the observed phenotype could be due to the inhibition of BRD9 rather than, or in addition to, the inhibition of BAZ2A/B.

Recommendations for Researchers:

- Confirm Target Expression: Verify the expression levels of BAZ2A, BAZ2B, and BRD9 in your cellular model.

- Use Control Compounds: Employ a structurally related but inactive control compound, such as GSK8573, to ensure the observed effects are not due to non-specific interactions.[1][2][3]
- Use Orthogonal Approaches: Validate key findings using alternative methods, such as RNAi-mediated knockdown of BAZ2A/B and BRD9, to dissect the specific contributions of each target to the phenotype.[6]
- Consider Dose Response: At lower concentrations, **GSK2801** will be more selective for BAZ2A/B. A dose-response experiment can help distinguish on-target from off-target effects, as effects related to BRD9 inhibition will likely require higher concentrations.

[Click to download full resolution via product page](#)

Caption: On-target versus off-target interactions of **GSK2801**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery and Characterization of GSK2801, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of GSK2801, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GSK2801 | Structural Genomics Consortium [thesgc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. GSK2801, a BAZ2/BRD9 bromodomain inhibitor, synergizes with BET inhibitors to induce apoptosis in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [GSK2801 cross-reactivity with other bromodomain families]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b607804#gsk2801-cross-reactivity-with-other-bromodomain-families>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com